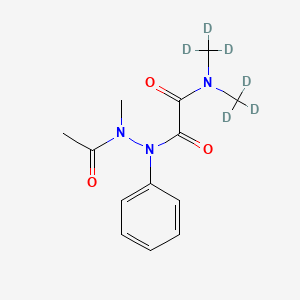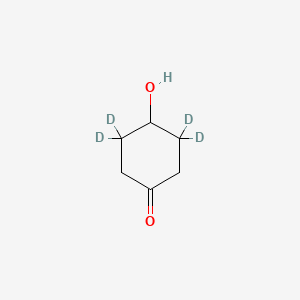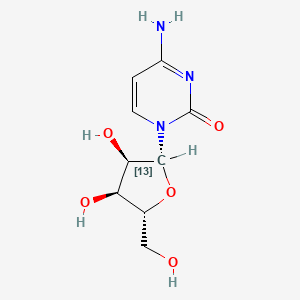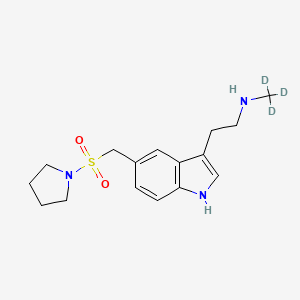
N-Desmethyl Almotriptan-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmethyl Almotriptan-d3 is a stable isotope-labeled compound used primarily in scientific research. It is a deuterated form of N-Desmethyl Almotriptan, which is a metabolite of Almotriptan, a medication used to treat migraines. The compound is identified by the CAS number 1346604-71-4 and has the molecular formula C16H20D3N3O2S .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Almotriptan-d3 involves the deuteration of N-Desmethyl AlmotriptanThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated reagents .
Industrial Production Methods
Industrial production of this compound follows stringent regulatory guidelines to ensure high purity and quality. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Quality control measures, including analytical method development and validation, are employed to ensure the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Desmethyl Almotriptan-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate the non-deuterated form of the compound.
Aplicaciones Científicas De Investigación
N-Desmethyl Almotriptan-d3 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Analytical Method Development: Used as an internal standard in mass spectrometry to quantify the presence of Almotriptan and its metabolites.
Pharmacokinetic Studies: Helps in studying the absorption, distribution, metabolism, and excretion of Almotriptan in biological systems.
Metabolic Pathway Analysis: Used to trace metabolic pathways and understand the biotransformation of Almotriptan.
Quality Control: Employed in quality control processes for the production of Almotriptan to ensure consistency and accuracy
Mecanismo De Acción
N-Desmethyl Almotriptan-d3, being a metabolite of Almotriptan, shares a similar mechanism of action. Almotriptan is a selective serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptors. By binding to these receptors, it causes cranial blood vessel constriction, thereby alleviating migraine symptoms. The deuterated form, this compound, is primarily used for research purposes and does not exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Desmethyl Almotriptan: The non-deuterated form of N-Desmethyl Almotriptan-d3.
Almotriptan: The parent compound used for migraine treatment.
Other Triptans: Compounds like Sumatriptan, Zolmitriptan, and Rizatriptan, which are also used to treat migraines
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it invaluable in research applications. The presence of deuterium atoms allows for precise tracking and quantification in various analytical techniques, providing insights into the pharmacokinetics and metabolism of Almotriptan.
Propiedades
IUPAC Name |
2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N-(trideuteriomethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-17-7-6-14-11-18-16-5-4-13(10-15(14)16)12-22(20,21)19-8-2-3-9-19/h4-5,10-11,17-18H,2-3,6-9,12H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREINZNGILEJRP-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-71-4 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346604-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


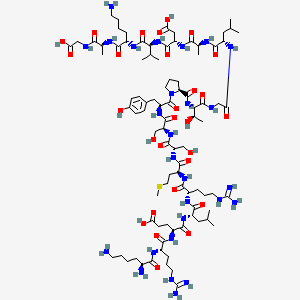
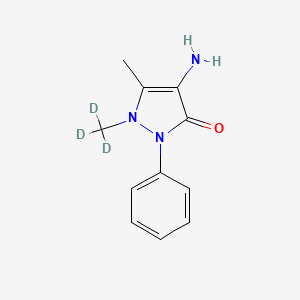
![Hydrazinecarboxylic acid, [1-methyl-2-(methylthio)ethylidene]-, ethyl ester (9CI)](/img/new.no-structure.jpg)
